molecular formula C17H18N2O4 B5872701 2-(4-isopropylphenoxy)-N-(3-nitrophenyl)acetamide

2-(4-isopropylphenoxy)-N-(3-nitrophenyl)acetamide

Numéro de catalogue B5872701
Poids moléculaire: 314.34 g/mol
Clé InChI: NFWTXNGTJCMCFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-isopropylphenoxy)-N-(3-nitrophenyl)acetamide, commonly known as INNA-051, is a small molecule drug compound that has been recently developed for its potential antiviral properties. The compound has been found to be effective against a range of viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic. The purpose of

Mécanisme D'action

INNA-051 works by inhibiting the activity of the viral main protease, which is responsible for cleaving viral polyproteins into functional proteins required for viral replication. The compound binds to the active site of the protease and prevents its activity, thereby inhibiting viral replication.
Biochemical and Physiological Effects
INNA-051 has been found to be well-tolerated in preclinical studies, with no significant adverse effects observed. The compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. INNA-051 has been found to be effective in reducing viral load in animal models of SARS-CoV-2 infection, suggesting its potential as a therapeutic agent for COVID-19.

Avantages Et Limitations Des Expériences En Laboratoire

INNA-051 has several advantages for lab experiments, including its broad-spectrum antiviral activity, good pharmacokinetic properties, and well-tolerated nature. However, the compound is still in the early stages of development, and more studies are needed to fully understand its safety and efficacy. Additionally, the synthesis method for INNA-051 is complex and may limit its widespread use in research.

Orientations Futures

There are several future directions for research on INNA-051. First, more studies are needed to fully understand the safety and efficacy of the compound in humans. Second, the potential of INNA-051 as a therapeutic agent for COVID-19 needs to be further explored in clinical trials. Third, the compound's broad-spectrum antiviral activity suggests its potential for use against other viral infections, and more studies are needed to explore this potential. Finally, the development of more efficient synthesis methods for INNA-051 could help to make the compound more widely available for research purposes.
Conclusion
INNA-051 is a promising small molecule drug compound with potential antiviral properties. The compound has been found to be effective against a range of viruses, including SARS-CoV-2, and has good pharmacokinetic properties. However, more studies are needed to fully understand the safety and efficacy of the compound, and the development of more efficient synthesis methods could help to make it more widely available for research purposes.

Méthodes De Synthèse

INNA-051 is synthesized using a multistep process involving the reaction of various chemical reagents. The process involves the reaction of 4-isopropylphenol with 3-nitrobenzoyl chloride to form 2-(4-isopropylphenoxy)-N-(3-nitrophenyl)acetamide. The compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

INNA-051 has been extensively studied for its antiviral properties, particularly against SARS-CoV-2. The compound has been found to inhibit viral replication by targeting the viral main protease, which is essential for the virus to replicate. INNA-051 has also been shown to have broad-spectrum antiviral activity against other viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus.

Propriétés

IUPAC Name

N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(2)13-6-8-16(9-7-13)23-11-17(20)18-14-4-3-5-15(10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWTXNGTJCMCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.